4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane can be synthesized through the reaction of pinacol with isopropenylboronic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane undergoes various types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.
Inverse-Electron-Demand Diels-Alder Reaction: This reaction involves the formation of cyclic compounds.
Simmons-Smith Cyclopropanation: This reaction forms cyclopropane rings.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Transition Metal Catalysts: Used in hydroboration reactions.
Phenothiazine: Used as a stabilizer in the compound.
Major Products
Carbon-Carbon Bonded Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Cyclic Compounds: Formed in Diels-Alder reactions.
Cyclopropane Rings: Formed in Simmons-Smith reactions.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane involves its ability to form stable boron-oxygen bonds. This stability allows it to participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved include the activation of palladium catalysts in cross-coupling reactions and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(isopropenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(1-methylethenyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane is unique due to its high stability and reactivity, making it a preferred reagent in various chemical reactions. Its ability to form stable boron-oxygen bonds and participate in cross-coupling reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H17BO3 |
---|---|
Molecular Weight |
184.04 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-prop-1-en-2-yloxy-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H17BO3/c1-7(2)11-10-12-8(3,4)9(5,6)13-10/h1H2,2-6H3 |
InChI Key |
XGMBDRFURJPXGT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)OC(=C)C |
Origin of Product |
United States |
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